

Application Note: Continuous Flow Synthesis of 2-Hydroxyphenyl Isocyanate via Curtius Rearrangement

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Compound of Interest

Compound Name: 2-Hydroxybenzoyl azide

Cat. No.: B15469260

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Curtius rearrangement is a versatile chemical transformation that converts carboxylic acids into their corresponding isocyanates via the thermal decomposition of an acyl azide intermediate.^[1] Isocyanates are valuable building blocks in organic synthesis, readily reacting with nucleophiles like water, alcohols, and amines to form primary amines, carbamates, and ureas, respectively.^[2] These functional groups are prevalent in many active pharmaceutical ingredients.^{[1][3]}

Traditionally, the Curtius rearrangement is performed in batch, which can pose significant safety risks due to the handling of potentially explosive and toxic acyl azide intermediates.^[4] Continuous flow chemistry offers a safer and more efficient alternative by minimizing the reaction volume, enabling precise control over reaction parameters, and allowing for the in-situ generation and immediate consumption of hazardous intermediates.^[3] This application note provides a detailed protocol for the continuous flow synthesis of 2-hydroxyphenyl isocyanate from 2-hydroxybenzoic acid (salicylic acid) through the Curtius rearrangement of **2-hydroxybenzoyl azide**.

Experimental Protocols

Two primary methods are proposed for the in-situ generation of **2-hydroxybenzoyl azide** and its subsequent rearrangement to 2-hydroxyphenyl isocyanate in a continuous flow setup.

Method A: From 2-Hydroxybenzoic Acid using Diphenylphosphoryl Azide (DPPA)

This is a widely used one-pot procedure that avoids the isolation of the acyl azide.^[1] A mixed anhydride is formed in situ, which then reacts with the azide anion to generate the acyl azide, followed by immediate thermal rearrangement.

1. Preparation of Stock Solutions:

- **Solution 1 (Carboxylic Acid):** Prepare a 0.5 M solution of 2-hydroxybenzoic acid and triethylamine (1.1 equivalents) in a suitable solvent such as acetonitrile or toluene.
- **Solution 2 (DPPA):** Prepare a 0.5 M solution of diphenylphosphoryl azide (DPPA) (1.0 equivalent) in the same solvent.

2. Flow Chemistry Setup:

- The setup consists of two syringe pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator (BPR).
- Pump 1 delivers the carboxylic acid solution, and Pump 2 delivers the DPPA solution.
- The two streams are combined in a T-mixer and then enter a heated reactor coil.
- A BPR is placed at the outlet of the reactor to maintain a constant pressure and prevent solvent boiling.

3. Reaction Parameters:

- The flow rates of the pumps are adjusted to achieve the desired residence time in the reactor coil.
- The reactor coil is heated to a temperature sufficient to induce the Curtius rearrangement.
- The product stream is collected for analysis and further use.

Method B: From 2-Hydroxybenzoyl Chloride and Sodium Azide

This method involves the initial conversion of 2-hydroxybenzoic acid to 2-hydroxybenzoyl chloride, which then reacts with an azide source in the flow system.

1. Synthesis of 2-Hydroxybenzoyl Chloride:

- 2-Hydroxybenzoic acid can be converted to 2-hydroxybenzoyl chloride by reacting it with thionyl chloride.^[5] Care must be taken to control the reaction conditions to avoid unwanted side reactions with the hydroxyl group.

2. Preparation of Stock Solutions:

- Solution 1 (Acyl Chloride):** Prepare a 0.5 M solution of 2-hydroxybenzoyl chloride in a suitable organic solvent (e.g., acetonitrile).
- Solution 2 (Azide Source):** Prepare a solution of sodium azide. Note: Sodium azide has low solubility in many organic solvents. A phase-transfer catalyst or a biphasic flow system might be necessary. Alternatively, a solid-phase azide reagent, such as an azide-functionalized monolith, can be used.

3. Flow Chemistry Setup:

- The setup is similar to Method A, with the acyl chloride solution and the azide solution being pumped separately and mixed in a T-mixer before entering the heated reactor.

Data Presentation

The following table summarizes the proposed experimental parameters for the continuous flow Curtius rearrangement of **2-hydroxybenzoyl azide**. These parameters can be used as a starting point for optimization.

Parameter	Method A (DPPA)	Method B (Acyl Chloride)
Reactant 1	0.5 M 2-Hydroxybenzoic Acid + 1.1 eq. Triethylamine	0.5 M 2-Hydroxybenzoyl Chloride
Reactant 2	0.5 M DPPA	0.6 M Sodium Azide (with phase-transfer catalyst)
Solvent	Acetonitrile or Toluene	Acetonitrile
Flow Rate (each pump)	0.1 - 1.0 mL/min	0.1 - 1.0 mL/min
Reactor Volume	10 - 20 mL	10 - 20 mL
Residence Time	10 - 50 min	10 - 50 min
Temperature	100 - 140 °C	100 - 140 °C
Back Pressure	100 psi (ca. 7 bar)	100 psi (ca. 7 bar)
Expected Product	2-Hydroxyphenyl isocyanate	2-Hydroxyphenyl isocyanate

Visualizations

Reaction Pathway

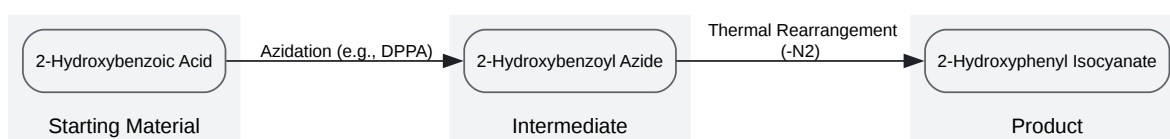


Figure 1: Reaction pathway for the Curtius rearrangement of 2-hydroxybenzoic acid.

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Caption: Reaction pathway for the Curtius rearrangement of 2-hydroxybenzoic acid.

Experimental Workflow

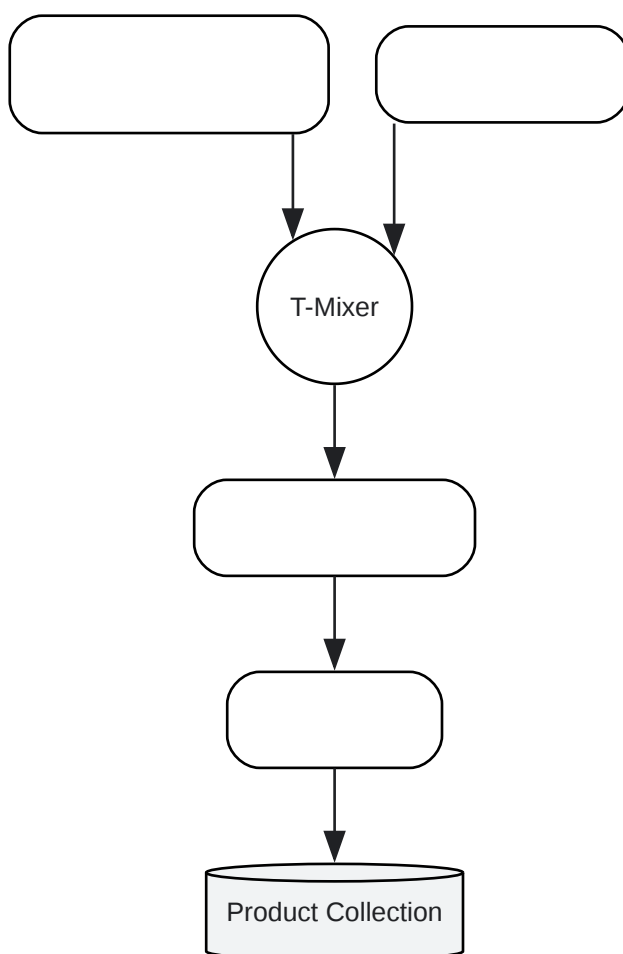


Figure 2: Experimental workflow for the continuous flow synthesis.

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Caption: Experimental workflow for the continuous flow synthesis.

Safety Precautions

Working with azides requires strict adherence to safety protocols due to their potential for explosive decomposition and high toxicity.

- **Personal Protective Equipment (PPE):** Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
- **Fume Hood and Blast Shield:** Conduct all experiments in a certified chemical fume hood with the sash positioned as low as possible. A blast shield is highly recommended.

- **Avoid Metal Contact:** Do not use metal spatulas or needles to handle azide compounds, as this can lead to the formation of highly shock-sensitive metal azides.
- **Solvent Choice:** Avoid using halogenated solvents like dichloromethane or chloroform with sodium azide, as this can form explosive diazidomethane.
- **Temperature Control:** Do not overheat azide-containing solutions. Flow chemistry provides excellent temperature control, minimizing this risk.
- **Waste Disposal:** Quench any unreacted azide before disposal. All azide-containing waste should be treated as hazardous and disposed of according to institutional guidelines. Do not pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.
- **Scale:** Use the smallest amount of azide necessary for the experiment. Flow chemistry is advantageous as it keeps the amount of hazardous material at any given time to a minimum.

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